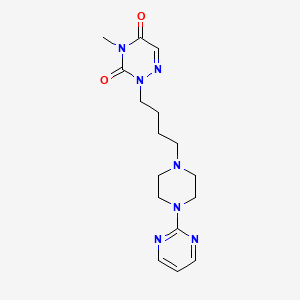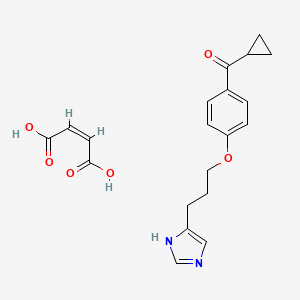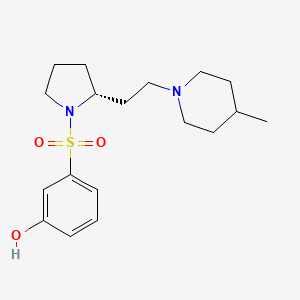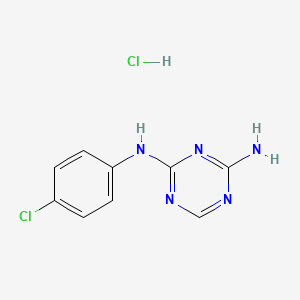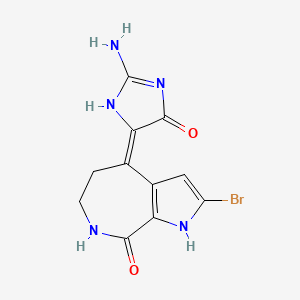
Himenialdisina
Descripción general
Descripción
Hymenialdisine is a natural product derived from marine sponges, particularly those belonging to the genera Hymeniacidon, Acanthella, Axinella, and Pseudaxinyssa . This compound is known for its unique pyrrole-azepin-8-one ring system bonded to a glycocyamidine ring . Hymenialdisine has garnered significant attention due to its potent biological activities, including anti-inflammatory, anti-cancer, and anti-osteoarthritis properties .
Aplicaciones Científicas De Investigación
Hymenialdisine has a wide range of scientific research applications across various fields:
Mecanismo De Acción
Target of Action
Hymenialdisine primarily targets Cyclin-dependent kinases (CDKs) , Mek1 , GSK3beta , and CK1 . It also has micromolar activity against Chk1 . These targets are crucial for cell cycle regulation and signal transduction.
Mode of Action
Hymenialdisine acts as an inhibitor of its primary targets . It binds to these kinases, preventing them from performing their normal function, which can lead to changes in cellular processes.
Biochemical Pathways
Hymenialdisine affects several biochemical pathways. It inhibits the NF-κB and MAPK signaling pathways , and NFATc1 expression . These pathways are involved in inflammation, cell growth, and differentiation. Additionally, Hymenialdisine can activate the glycogen synthase kinase 3β (GSK‐3β)/β‐catenin/T‐cell factor (TCF)/lymphoid enhancer factor (LEF) signaling pathway , which plays a crucial role in Wnt signaling and cell proliferation.
Result of Action
Hymenialdisine has been found to suppress osteoclastogenesis and promote osteoblast differentiation . It exerts dose-dependent inhibitory effects on RANKL-induced osteoclast formation, bone resorption, and osteoclast-specific gene expression . Furthermore, it stimulates osteoblast differentiation by activating alkaline phosphatase (ALP) and enhancing osteoblast matrix mineralization .
Action Environment
Análisis Bioquímico
Biochemical Properties
Hymenialdisine interacts with several enzymes and proteins. It acts as an inhibitor of Cyclin-dependent kinase 2 and Cyclin-dependent kinase 5 . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
Hymenialdisine has significant effects on various types of cells and cellular processes. It not only suppresses osteoclastogenesis but also promotes osteoblast differentiation . Hymenialdisine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Hymenialdisine exerts its effects at the molecular level through several mechanisms. It inhibits Cyclin-dependent kinase 2 and Cyclin-dependent kinase 5, which leads to changes in gene expression . It also blocks the NF-κB and MAPK signaling pathways, and NFATc1 expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hymenialdisine involves several steps, starting from readily available starting materials. One common synthetic route includes the formation of the pyrrole-azepin-8-one ring system through a series of condensation reactions, aza-Wittig reactions, and heterocyclic rearrangements . The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired ring structures .
Industrial Production Methods: Industrial production of hymenialdisine is primarily achieved through the extraction of the compound from marine sponges. The extraction process involves the collection of sponges, followed by solvent extraction and purification using techniques such as high-performance liquid chromatography (HPLC) . Advances in marine biotechnology have also explored the potential of sponge cell culture and fermentation of associated bacteria to produce hymenialdisine in a more sustainable and controlled manner .
Análisis De Reacciones Químicas
Types of Reactions: Hymenialdisine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include various derivatives of hymenialdisine with modified functional groups, which can exhibit enhanced or altered biological activities .
Comparación Con Compuestos Similares
Hymenialdisine is unique compared to other similar compounds due to its dual activity on both osteoclasts and osteoblasts . Similar compounds include debromohymenialdisine, which shares a similar structure but lacks the bromine atom, and other marine sponge-derived alkaloids with kinase inhibitory activities . Hymenialdisine’s ability to modulate multiple signaling pathways and its broad spectrum of biological activities make it a valuable compound for further research and development .
Propiedades
Número CAS |
82005-12-7 |
|---|---|
Fórmula molecular |
C11H10BrN5O2 |
Peso molecular |
324.13 g/mol |
Nombre IUPAC |
(4E)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one |
InChI |
InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4+ |
Clave InChI |
ATBAETXFFCOZOY-QPJJXVBHSA-N |
SMILES |
C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br |
SMILES isomérico |
C\1CNC(=O)C2=C(/C1=C/3\C(=O)NC(=N3)N)C=C(N2)Br |
SMILES canónico |
C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br |
Apariencia |
Assay:≥97%A yellow oil |
Sinónimos |
Alternative Name: SK&F 108752 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Hymenialdisine?
A1: Hymenialdisine is a potent inhibitor of various protein kinases. [, , , , , , ] It primarily exerts its effects by competitively binding to the ATP-binding site of these kinases, thereby inhibiting their activity. [, , ]
Q2: Which kinases are significantly inhibited by Hymenialdisine?
A2: Hymenialdisine potently inhibits several key kinases involved in cell cycle regulation and inflammatory responses, including:* Glycogen Synthase Kinase 3β (GSK-3β) [, , ]* Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK5 [, , , , , , ]* Mitogen-Activated Protein Kinase Kinase 1 (MEK-1) []* Checkpoint Kinase 2 (Chk2) [, ]
Q3: What are the downstream effects of Hymenialdisine's kinase inhibition?
A3: Hymenialdisine's kinase inhibition leads to various downstream effects, including:* Suppression of inflammatory responses: Hymenialdisine inhibits the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) by interfering with the NF-κB signaling pathway. [, , , , , ]* Inhibition of angiogenesis: Hymenialdisine reduces the expression of Vascular Endothelial Growth Factor (VEGF) and IL-8, key players in angiogenesis, by suppressing NF-κB activity. []* Induction of cell cycle arrest and apoptosis: By inhibiting CDKs and Chk2, Hymenialdisine can induce cell cycle arrest and apoptosis in cancer cells. [, , , , , , ]* Promotion of osteoblast differentiation: Hymenialdisine can activate the GSK-3β/β-catenin/T-cell factor (TCF)/Lymphoid Enhancer Factor (LEF) signaling pathway, leading to increased expression of Runx2, a crucial transcription factor for osteoblast differentiation. []* Neuroprotective effects: Hymenialdisine exhibits neuroprotective activity, potentially through its inhibitory action on GSK-3β and its ability to induce the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, leading to antioxidant effects. [, ]
Q4: What is the molecular formula and weight of Hymenialdisine?
A4: The molecular formula of Hymenialdisine is C11H10BrN5O, and its molecular weight is 308.15 g/mol. [, , , ]
Q5: What are the key spectroscopic features of Hymenialdisine?
A5: Hymenialdisine's structure is characterized by a pyrrolo[2,3-c]azepin-8-one ring system fused with a glycocyamidine ring. [] Its spectroscopic characteristics include distinctive signals in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses. [, , , ]
Q6: Are there different isomers of Hymenialdisine?
A6: Yes, Hymenialdisine exists as both 10E and 10Z isomers, with the 10Z isomer being the more commonly isolated form. [, , ] Additionally, tautomerism has been observed in dimethyl sulfoxide (DMSO) solutions of Hymenialdisine. []
Q7: Is there information available regarding Hymenialdisine's material compatibility and stability under various conditions?
A7: The provided research papers primarily focus on Hymenialdisine's biological activity and do not delve into material compatibility or stability under different environmental conditions. Further research is needed to explore these aspects.
Q8: Have any formulation strategies been investigated to enhance Hymenialdisine's stability, solubility, or bioavailability?
A8: While the provided research papers don't elaborate on specific formulation strategies for Hymenialdisine, the development of novel analogs and derivatives often aims to improve pharmacological properties like stability, solubility, and bioavailability. [, ]
Q9: Have computational chemistry techniques been employed to study Hymenialdisine?
A9: Yes, molecular docking studies have been conducted to investigate Hymenialdisine's interactions with target kinases like CDK2, CDK5, and GSK-3β. [, ] These studies provide insights into the binding modes and structural features responsible for Hymenialdisine's inhibitory activity.
Q10: Have Quantitative Structure-Activity Relationship (QSAR) models been developed for Hymenialdisine analogs?
A10: The provided research mentions QSAR studies conducted on Hymenialdisine analogs to explore the relationship between their chemical structure and anticancer activity. [] These models can guide the design and development of more potent and selective Hymenialdisine derivatives.
Q11: How do structural modifications of Hymenialdisine affect its activity, potency, and selectivity?
A11: SAR studies have revealed that modifications to the Hymenialdisine scaffold can significantly influence its biological activity:* Modifications to the glycocyamidine ring: Replacing the glycocyamidine ring with other heterocycles can alter kinase inhibitory activity and selectivity. [, ]* Bromination: The presence and position of the bromine atom are crucial for Hymenialdisine's potency. For instance, Debromohymenialdisine, lacking the bromine atom, generally exhibits lower potency than Hymenialdisine. [, , ]* Substitutions at the 2-position: Introducing various substituents at the 2-position of the pyrrolo[2,3-c]azepin-8-one ring system can modulate kinase inhibitory activity and selectivity. [, ]
Q12: What in vitro models have been used to study the effects of Hymenialdisine?
A12: Numerous cell-based assays have been employed to investigate Hymenialdisine's biological activity, including:* Cancer cell lines: Various cancer cell lines, including pancreatic cancer, ovarian cancer, and colon cancer cells, have been used to assess Hymenialdisine's antiproliferative and pro-apoptotic effects. [, , ] * Human rheumatoid synovial fibroblasts (RSF): RSFs have been utilized to study Hymenialdisine's anti-inflammatory effects, particularly its ability to inhibit the production of pro-inflammatory mediators like PGE2 and IL-8. [, , , ]* Osteoblast and osteoclast cultures: These cultures have been used to investigate Hymenialdisine's effects on bone cell differentiation and function, demonstrating its potential for treating bone-related disorders like osteoporosis. []* Neuronal cell lines: Neuronal cell lines like N2a cells have been employed to study Hymenialdisine's neuroprotective effects and its influence on neurite outgrowth. []
Q13: What in vivo models have been used to evaluate Hymenialdisine's therapeutic potential?
A13: Animal models have been employed to evaluate Hymenialdisine's in vivo efficacy:
- Mouse models of pancreatic cancer: Hymenialdisine has shown promising antitumor activity in mouse models of pancreatic cancer, significantly inhibiting tumor growth. []
- Ovariectomized (OVX) mouse model of osteoporosis: In OVX mice, Hymenialdisine effectively prevented bone loss, highlighting its potential for treating osteoporosis. []
Q14: Have any clinical trials been conducted with Hymenialdisine?
A14: While preclinical studies have shown promising results, the provided research papers do not mention any completed or ongoing clinical trials for Hymenialdisine. Further research and development are required to translate its therapeutic potential to clinical applications.
Q15: What is known about the toxicology and safety profile of Hymenialdisine?
A15: Although Hymenialdisine demonstrates promising biological activities, some studies indicate potential toxicity concerns:* Cytotoxicity: Hymenialdisine can exhibit cytotoxic effects, particularly at higher concentrations. [, , ] The therapeutic window and potential long-term effects need further investigation.* Limited information on long-term effects: The available research primarily focuses on Hymenialdisine's short-term effects. Comprehensive toxicological studies are crucial to evaluate potential long-term consequences.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


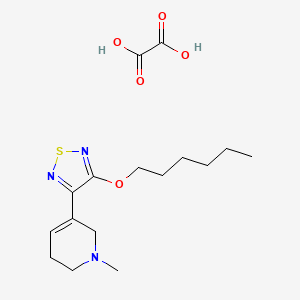
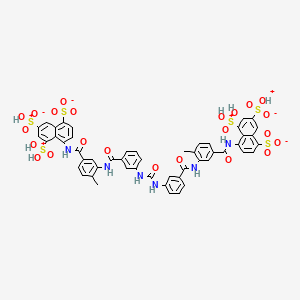

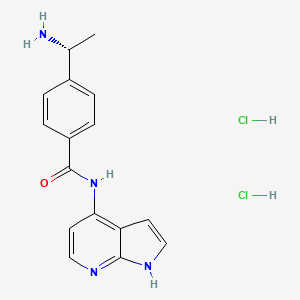

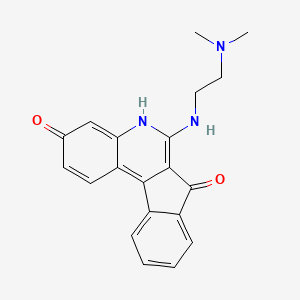
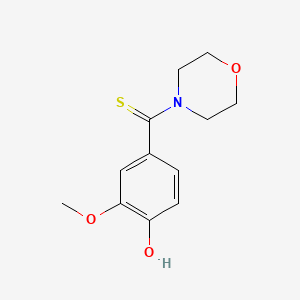
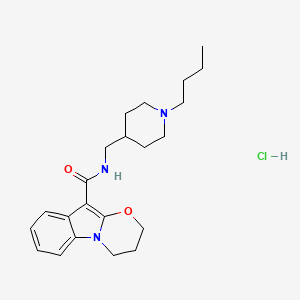
![N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline](/img/structure/B1662216.png)
